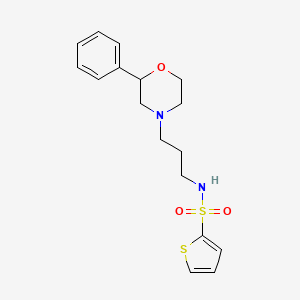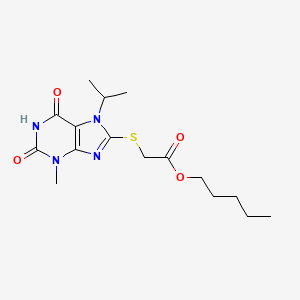![molecular formula C23H20N4O3S B3007594 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872629-42-0](/img/structure/B3007594.png)
1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t a direct synthesis method available for the exact compound, a related compound, 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones, has been synthesized by treatment of 2-hydroxychalcones and 1,3-dimethylbarbituric acid in refluxing toluene in the presence of amberlyst-15 as a catalyst in air . This process involves a domino sequence of Michael addition, cyclization, and aerial oxidation .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Heterocyclic compounds, including pyrimidine derivatives, have been synthesized for various applications. The synthesis of polyfunctional fused heterocyclic compounds via indene-1,3-diones demonstrates the potential for creating complex structures with significant chemical diversity. Such methodologies could be applicable to the synthesis and functionalization of the compound , highlighting its potential in material science and organic chemistry research (Hassaneen et al., 2003).
Organic Synthesis Techniques
Organic synthesis techniques play a critical role in the development of pharmaceuticals and materials. For instance, the use of thiourea dioxide in water as a recyclable catalyst for the synthesis of dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives showcases innovative approaches to sustainable chemistry. This methodology points towards the environmental and economic benefits of developing greener synthesis routes for complex organic molecules, including pyrimidine derivatives (Verma & Jain, 2012).
Structural Analysis and Design
The structural analysis of heterocyclic compounds, such as pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, reveals insights into their molecular properties. Studies on their molecular structures and crystal formations provide foundational knowledge for designing molecules with specific physical and chemical properties. Such research can guide the development of new materials with applications in electronics, optics, and pharmaceuticals (Trilleras et al., 2009).
Nonlinear Optical Properties
The exploration of nonlinear optical properties in thiopyrimidine derivatives emphasizes the role of pyrimidine-based compounds in optoelectronics. By understanding the electronic and photophysical characteristics of these molecules, researchers can design novel materials for use in optical devices, sensors, and information processing technologies. Such applications underscore the importance of detailed molecular design and synthesis in advancing technology (Hussain et al., 2020).
Propriétés
IUPAC Name |
1,3-dimethyl-7-(2-methylphenyl)-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-14-9-7-8-12-16(14)19-24-20-18(22(29)27(3)23(30)26(20)2)21(25-19)31-13-17(28)15-10-5-4-6-11-15/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHBGDKJVVEUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C(=N2)SCC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate](/img/structure/B3007533.png)
